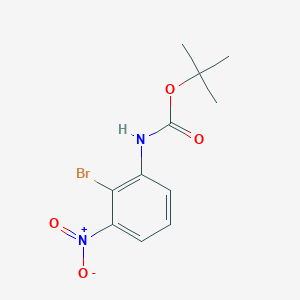

tert-Butyl (2-bromo-3-nitrophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

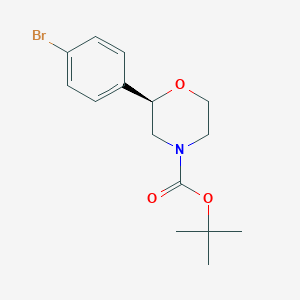

“tert-Butyl (2-bromo-3-nitrophenyl)carbamate” is an organic compound . It is a derivative of carbamate, which is an organic compound that is derived from carbamic acid . The molecule features a tert-butyl group attached to a bromide substituent .

Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butyl groups . These groups are introduced through a process known as tert-butylation . The compound is also used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Molecular Structure Analysis

The molecular formula of “this compound” is C11H13BrN2O4 . The InChI code is 1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) .Chemical Reactions Analysis

As a derivative of carbamate, “this compound” may participate in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 317.14 . The compound is stored at room temperature .Scientific Research Applications

Nitric Oxide Formation in Biological Systems

Research has shown that tert-butyl derivatives can undergo photolysis, leading to the formation of nitric oxide in aqueous solutions. This process involves the decomposition of tert-butyl nitrone derivatives, which are known for both adverse and beneficial effects on various biological systems. The production of nitric oxide from the decomposition of these derivatives could play an important role in altering biological functions, suggesting the potential for tert-butyl derivatives in the study of nitric oxide's role in biology (Chamulitrat et al., 1993).

Synthesis of Protected Amines

The tert-butyl carbamate group is utilized in a one-pot Curtius rearrangement for the synthesis of Boc-protected amines from carboxylic acids. This method is mild and efficient, providing a versatile approach for generating protected amino acids and other derivatives, highlighting the chemical utility of tert-butyl carbamate in synthetic organic chemistry (Lebel & Leogane, 2005).

Extraction Studies

tert-Butylcalix[4]arene derivatives, including those functionalized with tert-butyl carbamate groups, have shown significant potential in the extraction of lanthanides and actinides from acidic solutions. These compounds’ extraction properties are influenced by the length of the spacer between the carbamate function and the calixarene framework, indicating their application in the separation and purification of radioactive elements (Barboso et al., 1999).

Organic Synthesis and Chemical Transformations

tert-Butyl carbamate derivatives have been developed as N-(Boc) nitrone equivalents, offering a new class of sulfones that behave as protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These derivatives serve as valuable building blocks in organic synthesis, showcasing the diverse reactivity and utility of tert-butyl carbamate in facilitating complex chemical transformations (Guinchard et al., 2005).

Environmental Applications

The tert-butyl group is utilized in environmental chemistry, particularly in the synthesis of stable free radicals for the study of oxidative stress and other processes. For example, the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate demonstrates the role of tert-butyl derivatives in generating water-soluble nitroxides for environmental and biological studies (Marx & Rassat, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that it may interact with a wide range of biological targets .

Mode of Action

It’s known that carbamates typically exert their effects by interacting with their targets and inducing chemical changes .

Result of Action

Similar compounds have been used in the synthesis of bioactive molecules, suggesting that it may have significant biological effects .

Properties

IUPAC Name |

tert-butyl N-(2-bromo-3-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYABASCFCIBINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)

![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)